molecular formula C21H19NO3 B10841976 2-Morpholin-4-yl-8-styrylchromen-4-one

2-Morpholin-4-yl-8-styrylchromen-4-one

Cat. No. B10841976
M. Wt: 333.4 g/mol
InChI Key: OLQGOHPEAUHNBE-MDZDMXLPSA-N
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Description

2-morpholin-4-yl-8-styrylchromen-4-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a morpholine ring, a styryl group, and a chromenone core. This compound has garnered interest due to its potential biological activities and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-8-styrylchromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a chromenone derivative with a styryl group in the presence of a morpholine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-8-styrylchromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of reduced styryl groups .

Scientific Research Applications

2-morpholin-4-yl-8-styrylchromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-8-styrylchromen-4-one involves its interaction with specific molecular targets. It has been shown to inhibit DNA-dependent protein kinase, which plays a crucial role in DNA repair and cell cycle regulation. This inhibition can lead to various biological effects, including the modulation of cellular processes and potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-morpholin-4-yl-8-styrylchromen-4-one stands out due to its unique combination of a morpholine ring, styryl group, and chromenone core. This combination imparts specific chemical and biological properties that make it valuable in various research applications .

properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

2-morpholin-4-yl-8-[(E)-2-phenylethenyl]chromen-4-one

InChI

InChI=1S/C21H19NO3/c23-19-15-20(22-11-13-24-14-12-22)25-21-17(7-4-8-18(19)21)10-9-16-5-2-1-3-6-16/h1-10,15H,11-14H2/b10-9+

InChI Key

OLQGOHPEAUHNBE-MDZDMXLPSA-N

Isomeric SMILES

C1COCCN1C2=CC(=O)C3=CC=CC(=C3O2)/C=C/C4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=CC(=O)C3=CC=CC(=C3O2)C=CC4=CC=CC=C4

Origin of Product

United States

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